N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide
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Overview
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” is a compound with the molecular formula C15H10BrCl2NO2 . Another compound, “4-BROMO-2- (2- (3-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4”, has a linear formula of C22H16BrClN2O4 .
Molecular Structure Analysis
The crystal structure of “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” has been studied .Physical and Chemical Properties Analysis
The molecular weight of “N-[4-Bromo-2-(2-chlorobenzoyl) phenyl]-3-chlorobenzamide” is 449.125 Da . Another compound, “4-BROMO-2- (2- (3-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4”, has a molecular weight of 487.741 .Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Research involving structurally similar compounds, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, demonstrated potential antimicrobial and antituberculosis activities. These compounds were synthesized and characterized, showing submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and comparable activity against M. tuberculosis to that of rifampicin. Such studies highlight the potential for developing new antimicrobial agents based on modifications of the core chemical structure (Bąk et al., 2020).
Material Science and Polymer Chemistry
In the field of material science, N-(monohalogenphenyl) maleimides and their copolymers with styrene and butadiene were explored for their radical copolymerization and thermal stability characteristics. This research provides insight into the synthesis and potential applications of novel polymeric materials, potentially influencing the development of materials with enhanced properties (Bezděk & Hrabák, 1979).
Molecular Synthesis and Characterization
The synthesis of reactive functionalized oligo(p-phenylene sulfide)s, which were modified at the ends with groups such as chloro, bromo, and carboxyl to enhance reactivity, demonstrates the broader applications of halogenated carboxamide compounds in creating novel materials and chemical intermediates. Such research underlines the importance of these compounds in synthesizing polymers with specific end-group functionalities (Tsuchida et al., 1995).
Chemical Structure and Interactions
Studies on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides revealed that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide. This research is crucial for understanding the molecular conformation and potential interactions of such compounds, which could be pivotal for designing molecules with desired properties (Gomes et al., 2015).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzoylphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .
Properties
IUPAC Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClNO4/c24-17-10-9-13(11-16(17)22(28)14-5-1-3-7-18(14)25)26-23(29)21-12-19(27)15-6-2-4-8-20(15)30-21/h1-12H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZILVDMKREBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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